1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLOKCBKLNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)F)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid
Cyclobutane precursors are typically synthesized via [2+2] cycloaddition or ring-closing metathesis. For example, 3-hydroxycyclobutanecarboxylic acid can be prepared from γ-butyrolactone derivatives through acid-catalyzed ring-opening and subsequent cyclization.
Reaction conditions :
Step 2: Difluoromethylation
Introducing the difluoromethyl group involves nucleophilic or electrophilic fluorination. A patent by CN111362874B describes a method for analogous pyrazole systems using 2,2-difluoroacetyl halides under basic conditions:
Subsequent hydrolysis with NaOH replaces chloride with hydroxyl, yielding the difluoromethyl group.
Key parameters :
Route 2: One-Pot Difluorination/Fragmentation
Inspired by the synthesis of difluoromethyl ketones, this route leverages 1-trifluoromethyl-1,3-diketones undergoing base-mediated difluorination and fragmentation:
Advantages :
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Fewer intermediates.
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Higher atom economy.
Limitations :
Reaction Mechanisms and Critical Insights
Fluorination Dynamics
The difluoromethyl group is introduced via halogen exchange (Halex reaction) or electrophilic substitution . In Route 1, ClCF₂COCl acts as an electrophilic fluorinating agent, with TEA neutralizing HCl byproducts. Quantum mechanical studies suggest that the cyclobutane ring’s electron-deficient nature favors electrophilic attack at the methyl position.
Stereochemical Control
The 3-hydroxy group’s configuration is influenced by:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-hydroxy products.
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Catalytic asymmetric synthesis : Chiral ligands (e.g., sparteine) in lithiation steps yield enantiomerically enriched intermediates.
Optimization Strategies
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA | THF | −10 | 62 | 88 |
| DIPEA | DCM | 0 | 71 | 92 |
| NaI (5 mol%) | Dioxane | −20 | 68 | 90 |
Data adapted from CN111362874B and CN104163800A. Sodium iodide enhances reaction rates via halogen exchange but may necessitate post-reaction ion-exchange chromatography.
Solvent Effects
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THF : Optimal for low-temperature reactions but prone to peroxide formation.
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DCM : Enables higher reaction temperatures but may chlorinate intermediates.
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Ethanol/water : Ideal for recrystallization due to differential solubility of byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Steps | 3 | 2 |
| Overall Yield | 45–55% | 30–40% |
| Scalability | High (batch) | Moderate (continuous flow) |
| Purification Complexity | Moderate (recrystallization) | High (chromatography) |
| Cost | $$$ | $$ |
Route 1 is preferred for industrial-scale production due to higher yields and established protocols. Route 2 remains exploratory, with potential for optimization in academic settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution Reactions: The difluoromethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(difluoromethyl)-3-oxocyclobutanecarboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆H₈F₂O₃
- Molecular Weight : Approximately 166.13 g/mol
- Structural Features : The compound features a cyclobutane structure with a difluoromethyl group and a hydroxyl group, enhancing its reactivity and biological activity.
Medicinal Chemistry Applications
-
Building Block for Pharmaceuticals :
- The compound serves as a versatile intermediate in synthesizing various fluorinated pharmaceuticals. The presence of fluorine often enhances the pharmacokinetic properties of drugs, improving metabolic stability and bioavailability.
- Preliminary studies suggest that derivatives of cyclobutane, including this compound, may exhibit anti-inflammatory and anticancer properties, making it a candidate for further biological evaluation.
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GPR120 Modulation :
- Research indicates that cyclobutane-containing carboxylic acids can act as GPR120 modulators. GPR120 is a G protein-coupled receptor involved in insulin sensitivity and inflammation regulation. Compounds that modulate this receptor hold promise for treating diabetes and related metabolic disorders .
Agricultural Chemistry Applications
- Pesticide Development :
- There is potential for developing agrochemicals based on this compound due to its unique structural features that could enhance efficacy against pests or diseases in crops.
Synthesis Pathways
The synthesis of 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid typically involves several steps, which may include:
- Formation of the cyclobutane ring.
- Introduction of the difluoromethyl group.
- Hydroxylation at the appropriate position on the cyclobutane structure.
These synthetic routes enable the production of this compound with high purity and yield, making it suitable for further research and application.
Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Difluoromethyl and hydroxyl groups enhance reactivity |
| 3-Hydroxycyclobutanecarboxylic Acid | Hydroxyl group present; no fluorination |
| Trifluoroacetic Acid | Trifluoromethyl group; widely used in synthesis |
| Cyclobutane-1-carboxylic Acid | Basic cyclobutane structure without fluorination |
The unique combination of functional groups in this compound positions it as a valuable intermediate in drug development, distinguishing it from its analogs through enhanced reactivity and potential biological activity.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with structurally related cyclobutane carboxylic acids and fluorinated derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Electronic and Acid-Base Properties
- Acidity Modulation: The difluoromethyl group (-CF₂H) in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogues (pKa ~4.5–5.0). This is due to the strong electron-withdrawing inductive (-I) effect of fluorine, which stabilizes the deprotonated carboxylate form .
- The -CF₂H group offers a balance between electronic effects and steric demand .
Metabolic Stability and Bioavailability
- Fluorinated cyclobutanes, including the target compound, exhibit improved metabolic stability due to the resistance of C-F bonds to enzymatic oxidation. For example, the half-life (t₁/₂) of 1-amino-3,3-difluorocyclobutanecarboxylic acid in hepatic microsomes exceeds 120 minutes, compared to ~30 minutes for its non-fluorinated counterpart .
- The hydroxyl group at C3 enhances water solubility, addressing the hydrophobicity typically associated with fluorinated compounds. This contrasts with ester derivatives like ethyl 3,3-difluorocyclobutanecarboxylate, which require hydrolysis for activation .
Biological Activity
1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid (DFM-HCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DFM-HCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Antitumor Activity
Research indicates that DFM-HCA exhibits significant antitumor properties. It has been shown to inhibit the activity of histone acetyltransferases such as EP300 and CREBBP, which are involved in the regulation of gene expression related to cell proliferation and differentiation . By inhibiting these enzymes, DFM-HCA may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Modulation of Immune Responses
DFM-HCA has also been implicated in modulating immune responses. It appears to influence the activity of immune cells, potentially enhancing their ability to combat tumors and infections. This modulation may involve pathways related to T helper 17 (TH17) cell differentiation, which plays a crucial role in autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that DFM-HCA effectively reduces cell viability in various cancer cell lines. For instance, studies on HeLa cells showed a dose-dependent decrease in cell proliferation upon treatment with DFM-HCA . The compound's mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.
In Vivo Studies
Animal model studies have further corroborated the antitumor effects observed in vitro. In murine models, administration of DFM-HCA resulted in significant tumor shrinkage and prolonged survival rates compared to control groups . These findings highlight the potential of DFM-HCA as an effective therapeutic agent.
Case Studies
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that DFM-HCA has favorable absorption and metabolic stability, making it suitable for oral administration. Toxicity assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully characterize its safety profile in long-term use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as lithium hydroxide-mediated hydrolysis under controlled temperatures (0°C to room temperature), followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients). Purity is confirmed using H/C/F NMR and high-resolution mass spectrometry (HRMS) to verify molecular integrity and detect impurities. For example, trifluoroacetic acid deprotection and cation exchange chromatography (e.g., Dowex 50W-X8) are critical for isolating intermediates .
Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound?
- Methodological Answer : Advanced NMR techniques (e.g., H-H COSY, NOESY) combined with X-ray crystallography are essential. Computational modeling (DFT calculations) can predict preferred conformations, while variable-temperature NMR helps resolve dynamic stereochemical ambiguities observed in cyclobutane derivatives .
Q. What are the potential biological applications of this compound, given its structural features?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability, making the compound a candidate for antifungal or enzyme inhibition studies. Researchers should conduct in vitro bioassays (e.g., MIC tests against Candida spp.) and compare results with structurally related compounds like 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, which has shown antifungal promise .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., fungal CYP51). Focus on modifying the hydroxycyclobutane moiety to enhance hydrogen-bonding networks. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve conflicting NMR data in cyclobutane derivatives?
- Methodological Answer : Overlapping H/F signals (e.g., δ −88.52 to −91.45 ppm in DMSO-d) may arise from conformational flexibility. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. Isotopic labeling (e.g., H) or low-temperature NMR (e.g., −40°C) can slow ring puckering and simplify spectra .
Q. How to analyze the compound's reactivity under oxidative or acidic conditions?
- Methodological Answer : Perform stability studies using HPLC-MS to track degradation products. For example, sodium periodate oxidation in aqueous NaHCO at 0°C can cleave selenide groups, generating intermediates like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. Monitor reaction progress with real-time FTIR to detect carbonyl formation .
Q. What are the key considerations for toxicity profiling in preclinical studies?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo acute toxicity (rodent LD). Reference hazard data from structurally similar compounds (e.g., H302/H312 warnings for 3,3-difluoro derivatives) to design safety protocols, including PPE for skin/eye protection .
Q. How to address discrepancies in bioactivity data across related compounds?
- Methodological Answer : Use SAR analysis to identify critical substituents (e.g., difluoromethyl vs. trifluoromethyl groups). Compare pharmacokinetic parameters (logP, PSA) and crystallographic data to rationalize potency differences. Collaborative validation via round-robin testing across labs minimizes experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
